molecular formula C12H11NO2 B2944664 (3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one CAS No. 118867-99-5

(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one

Cat. No. B2944664
CAS RN: 118867-99-5
M. Wt: 201.225
InChI Key: GYAPIMIROZBAGG-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure, which makes it an interesting subject of study for researchers.

Scientific Research Applications

Synthesis and Optical Properties of Diketopyrrolopyrroles

Diketopyrrolopyrroles, compounds closely related to pyrrolooxazoles, have been extensively studied for their synthesis, reactivity, and optical properties. These compounds are renowned for their application as high-quality pigments and in electronic devices due to their excellent stability and fluorescence quantum yield. Their synthesis has been optimized over decades, making them accessible for use in bulk-heterojunction solar cells, field-effect transistors, dye-sensitized solar cells, and fluorescence imaging, showcasing the potential of structurally similar compounds for diverse applications in material science and electronics (Grzybowski & Gryko, 2015).

Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis

Oxazoline-containing ligands, which include oxazoles as structural components, play a crucial role in asymmetric catalysis. Due to their ready accessibility and versatility, they have been employed in various metal-catalyzed transformations. The strategic placement of the oxazoline ring close to the metal active site influences the stereochemical outcomes of reactions, highlighting the importance of oxazoline and related compounds in synthetic chemistry and catalysis (Hargaden & Guiry, 2009).

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, demonstrate the versatility of nitrogen-containing heterocycles in medicinal chemistry. These compounds are pivotal in exploring pharmacophore space due to their sp3-hybridization and contribute significantly to stereochemistry, leading to diverse biological activities. The review by Li Petri et al. emphasizes the synthetic strategies and the impact of steric factors and stereochemistry on the biological profile of drug candidates, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, which share structural features with pyrrolooxazoles, are utilized as optical sensors due to their ability to form coordination and hydrogen bonds. This property enables them to act as exquisite sensing materials, further illustrating the potential of nitrogen-containing heterocycles in analytical chemistry and biological applications. The review by Jindal and Kaur covers various pyrimidine-based optical sensors, highlighting the broad range of applications for similar heterocyclic compounds (Jindal & Kaur, 2021).

properties

IUPAC Name

(3S,7aR)-3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAPIMIROZBAGG-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=CC(=O)N2[C@@H](O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.